diphenylsilane CAS No. 116429-88-0](/img/structure/B14298185.png)
[3,3-Dimethyl-1-(trimethylsilyl)butyl](methoxy)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-(trimethylsilyl)butyldiphenylsilane: is an organosilicon compound characterized by the presence of both trimethylsilyl and diphenylsilane groups. This compound is notable for its unique structural features, which include a bulky trimethylsilyl group and a methoxy group attached to a diphenylsilane moiety. These structural elements contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(trimethylsilyl)butyldiphenylsilane typically involves the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride. This reaction forms the trimethylsilyl-protected intermediate, which is then reacted with diphenylsilane and methanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available starting materials such as tert-butyl alcohol and acetylene, with transition metal salts as catalysts. The reaction is carried out in the presence of acid, followed by distillation and separation to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and trimethylsilyl groups.
Reduction: Reduction reactions can occur at the diphenylsilane moiety, converting it to various silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Products include silanols and siloxanes.
Reduction: Products include various silane derivatives.
Substitution: Products vary depending on the nucleophile used but can include ethers and esters .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrosilylation and polymerization.
Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the field of antifungal and antibacterial agents.
Industry:
Materials Science: It is used in the production of advanced materials, including silicone-based polymers and coatings.
Electronics: The compound is utilized in the fabrication of electronic components due to its stability and insulating properties .
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-(trimethylsilyl)butyldiphenylsilane involves its ability to act as a radical H-donor or hydride donor. This property is due to the presence of the trimethylsilyl group, which can stabilize radical intermediates. The compound can also participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst, forming new carbon-silicon bonds .
Vergleich Mit ähnlichen Verbindungen
- 3,3-Dimethyl-1-trimethylsilyl-1-butyne
- Diphenylsilane
- Trimethylsilyl chloride
Comparison:
- 3,3-Dimethyl-1-trimethylsilyl-1-butyne: Similar in structure but lacks the diphenylsilane and methoxy groups, making it less versatile in certain reactions.
- Diphenylsilane: Contains the diphenylsilane moiety but lacks the bulky trimethylsilyl group, affecting its reactivity and stability.
- Trimethylsilyl chloride: A common reagent for introducing trimethylsilyl groups but lacks the complexity and multifunctionality of 3,3-Dimethyl-1-(trimethylsilyl)butyldiphenylsilane .
Eigenschaften
CAS-Nummer |
116429-88-0 |
|---|---|
Molekularformel |
C22H34OSi2 |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
(3,3-dimethyl-1-trimethylsilylbutyl)-methoxy-diphenylsilane |
InChI |
InChI=1S/C22H34OSi2/c1-22(2,3)18-21(24(5,6)7)25(23-4,19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17,21H,18H2,1-7H3 |
InChI-Schlüssel |
PJRCCBKSCOXWJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC([Si](C)(C)C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




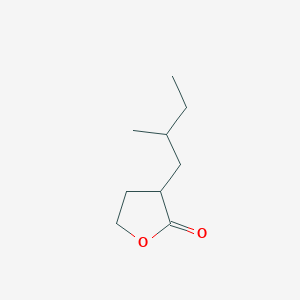
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
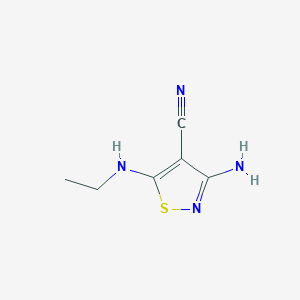

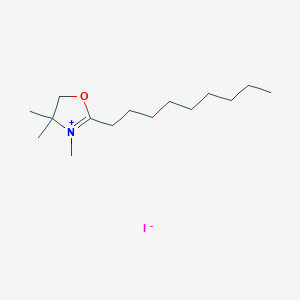

![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
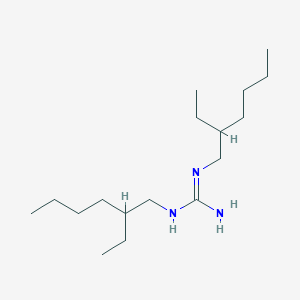

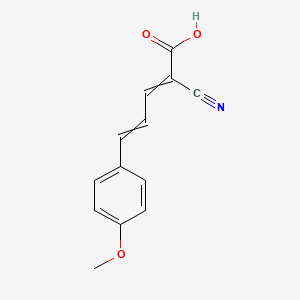
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
